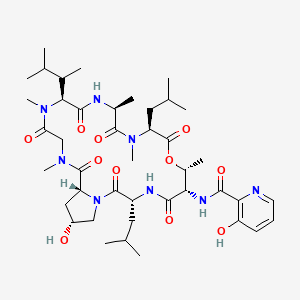

Fijimycin B

Descripción

Propiedades

IUPAC Name |

3-hydroxy-N-[(3R,6S,7R,10S,13S,16S,22R,24R)-24-hydroxy-7,11,13,17,20-pentamethyl-16-(3-methylbutan-2-yl)-3,10-bis(2-methylpropyl)-2,5,9,12,15,18,21-heptaoxo-8-oxa-1,4,11,14,17,20-hexazabicyclo[20.3.0]pentacosan-6-yl]pyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H66N8O11/c1-21(2)16-28-40(58)50-19-27(51)18-29(50)41(59)47(10)20-32(53)49(12)35(24(7)23(5)6)38(56)44-25(8)39(57)48(11)30(17-22(3)4)42(60)61-26(9)33(36(54)45-28)46-37(55)34-31(52)14-13-15-43-34/h13-15,21-30,33,35,51-52H,16-20H2,1-12H3,(H,44,56)(H,45,54)(H,46,55)/t24?,25-,26+,27+,28+,29+,30-,33-,35-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JINULSLKDMMSQD-LUTITKDXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(=O)NC(C(=O)N2CC(CC2C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)O1)CC(C)C)C)C)C(C)C(C)C)C)C)O)CC(C)C)NC(=O)C3=C(C=CC=N3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H](C(=O)N[C@@H](C(=O)N2C[C@@H](C[C@@H]2C(=O)N(CC(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)O1)CC(C)C)C)C)C(C)C(C)C)C)C)O)CC(C)C)NC(=O)C3=C(C=CC=N3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H66N8O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

859.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Elucidating the Chemical Architecture of Fijimycin B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a detailed technical overview of the chemical structure elucidation of Fijimycin B, a novel etamycin-class antibacterial cyclic depsipeptide. The following sections will delve into the experimental methodologies, present the collated spectroscopic data, and visualize the logical workflow that led to the determination of its complete chemical structure.

Introduction

Fijimycin B, a natural product isolated from a marine-derived actinomycete, Streptomyces sp., has demonstrated significant in vitro antibacterial activity.[1] As a member of the etamycin class of cyclic depsipeptides, its structural characterization is crucial for understanding its mechanism of action and for guiding future synthetic and medicinal chemistry efforts. This document outlines the comprehensive spectroscopic and chemical analyses employed to unravel the complex structure of Fijimycin B.

Isolation & Initial Characterization

Fijimycin B was isolated as a white, amorphous solid from the fermentation broth of Streptomyces sp. strain CNS-575, which was cultured from a marine sediment sample collected in Fiji.[1][2]

Initial characterization of Fijimycin B involved a suite of spectroscopic and spectrometric techniques to determine its fundamental chemical properties. High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) was pivotal in establishing the molecular formula of Fijimycin B as C42H66N8O11.[2]

Table 1: Physicochemical and Mass Spectrometric Data for Fijimycin B

| Property | Value |

| Appearance | White, amorphous solid |

| Molecular Formula | C42H66N8O11 |

| HR-ESI-MS (m/z) | Observed [M+Na]+: 881.4737, Calculated [M+Na]+: 881.4743 |

| Optical Rotation ([α]D23) | -18.2 (c 0.50, MeOH) |

| UV (MeOH) λmax (nm) | 203, 308, 360 |

| IR (neat) νmax (cm-1) | 3329, 2959, 1746, 1640, 1516, 1452, 1290, 1184, 1090 |

Spectroscopic Data for Structural Elucidation

The planar structure of Fijimycin B was pieced together through extensive analysis of one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectra. A significant challenge in the analysis was the presence of multiple conformers in solution, a common feature for this class of molecules, which leads to the doubling of some NMR signals.[2][3]

3.1. NMR Spectroscopic Data

The following table summarizes the 1H and 13C NMR data for the major and minor rotamers of Fijimycin B recorded in CDCl3.

Table 2: 1H and 13C NMR Spectroscopic Data for Fijimycin B (in CDCl3)

| Amino Acid | Position | Major Rotamer (δH (J in Hz), δC) | Minor Rotamer (δH (J in Hz), δC) |

| l-NMeLeu | 1 | 169.2 | 169.7 |

| 2 | 5.44, m, 54.3 | 5.18, m, 55.4 | |

| l-Ala | 13 | 168.6 | 168.6 |

| 14 | 4.87, m, 48.7 | 4.77, m, 48.7 | |

| 15 | 1.35, d (7.2), 18.5 | 1.35, d (7.2), 18.5 | |

| l-N,β-DiMeLeu | 16 | 171.9 | 171.9 |

| 17 | 2.96, s, 33.1 | 2.96, s, 33.1 | |

| 18 | 5.21, d (9.6), 63.2 | 5.21, d (9.6), 63.2 | |

| 19 | 2.15, m, 31.5 | 2.15, m, 31.5 | |

| 20 | 0.93, d (6.6), 19.9 | 0.93, d (6.6), 19.9 | |

| 21 | 0.83, d (6.6), 16.2 | 0.83, d (6.6), 16.2 | |

| Sar | 22 | 167.7 | 167.7 |

| 23 | 3.23, s, 36.5 | 3.23, s, 36.5 | |

| allo-hydroxy-d-Pro | 24 | 173.6 | 173.6 |

| 25 | 4.77, m, 58.9 | 4.77, m, 58.9 | |

| 26 | 2.15, m, 37.9 | 2.15, m, 37.9 | |

| 27 | 2.15, m, 37.9 | 2.15, m, 37.9 | |

| 28 | 3.74, m, 55.4 | 3.74, m, 55.4 | |

| d-Leu | 29 | 170.4 | 170.4 |

| 30 | 4.87, m, 51.4 | 4.87, m, 51.4 | |

| 31 | 1.79, m, 41.2 | 1.79, m, 41.2 | |

| 32 | 1.61, m, 24.9 | 1.61, m, 24.9 | |

| 33 | 0.93, d (6.6), 22.9 | 0.93, d (6.6), 22.9 | |

| 34 | 0.83, d (6.6), 21.9 | 0.83, d (6.6), 21.9 | |

| l-Thr | 35 | 171.9 | 171.9 |

| 36 | 5.85, br s, 71.7 | 5.85, br s, 70.8 | |

| 37 | 1.35, m, 17.2 | 1.21, d (2.4), 16.2 | |

| 3-HyPic | 38 | 167.0 | 166.5 |

| 39 | 130.1 | 130.1 | |

| 40 | 157.9 | 157.9 | |

| 41 | 7.40, m, 126.7 | 7.40, m, 126.7 | |

| 42 | 7.46, m, 129.5 | 7.46, m, 129.5 | |

| 43 | 8.31, br s, 141.3 | 8.17, d (3.6), 140.3 |

Experimental Protocols

The structural elucidation of Fijimycin B relied on a series of well-established analytical techniques.

4.1. Fermentation and Isolation

The producing organism, Streptomyces sp. CNS-575, was fermented in a suitable broth medium. The culture was then extracted, and the crude extract was subjected to a multi-step chromatographic purification process, likely involving both normal-phase and reversed-phase high-performance liquid chromatography (HPLC), to yield pure Fijimycin B.[3]

4.2. Mass Spectrometry

High-resolution mass spectra were acquired on a Thermo LTQ Orbitrap XL mass spectrometer to accurately determine the molecular formula.[2][3] Tandem MS (MS/MS) experiments were performed on a Thermo LCQ Deca mass spectrometer to obtain fragmentation data, which aided in sequencing the amino acid residues.[2][3]

4.3. NMR Spectroscopy

All NMR spectra were recorded on a 500 MHz spectrometer with the sample dissolved in deuterated chloroform (CDCl3).[2] The suite of experiments included:

-

1H NMR: To identify proton chemical shifts and coupling constants.

-

13C NMR: To determine the chemical shifts of carbon atoms.

-

COSY (Correlation Spectroscopy): To establish proton-proton spin-spin coupling networks within individual amino acid residues.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which was crucial for connecting the individual amino acid subunits.

-

TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system.

4.4. Determination of Absolute Stereochemistry

The absolute configuration of the constituent amino acids was determined by Marfey's method.[1][2] This involved:

-

Complete acid hydrolysis of Fijimycin B (6 N HCl, 110 °C, 12 h) to break it down into its individual amino acid components.[2]

-

Derivatization of the amino acid hydrolysate with Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (FDAA, Marfey's reagent).[2]

-

Analysis of the resulting diastereomeric derivatives by LC-MS.

-

Comparison of the retention times of the derivatives with those of authentic L- and D-amino acid standards derivatized in the same manner.

Visualization of the Elucidation Workflow

The following diagrams illustrate the logical flow of the structure elucidation process.

Caption: Workflow for the structure elucidation of Fijimycin B.

The structure elucidation of Fijimycin B began with its isolation, followed by parallel streams of analysis. Mass spectrometry provided the molecular formula and clues to the amino acid sequence. Concurrently, a comprehensive suite of NMR experiments was used to first identify the individual amino acid building blocks and then to piece them together to form the planar structure. Finally, the absolute stereochemistry of each chiral center was determined using Marfey's method after chemical degradation. The culmination of these efforts led to the complete structural assignment of Fijimycin B.

Caption: Logic flow for determining the planar structure from NMR data.

Conclusion

The structure of Fijimycin B was successfully elucidated through a coordinated application of mass spectrometry, extensive 1D and 2D NMR spectroscopy, and chemical derivatization for stereochemical assignment. The data conclusively show that Fijimycin B is a cyclic depsipeptide of the etamycin class with the molecular formula C42H66N8O11. This detailed structural information is foundational for future research into its antibacterial properties and potential as a therapeutic agent.

References

- 1. Fijimycins A-C, three antibacterial etamycin-class depsipeptides from a marine-derived Streptomyces sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fijimycins A–C, three antibacterial etamycin-class depsipeptides from a marine-derived Streptomyces sp - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pediatrics.ucsd.edu [pediatrics.ucsd.edu]

Fijimycin B: An In-depth Technical Guide on the Core Mechanism of Action Against MRSA

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fijimycin B is a naturally occurring depsipeptide belonging to the etamycin class of antibiotics. Isolated from a marine-derived Streptomyces sp., it represents a class of compounds with potential antibacterial properties. This technical guide provides a comprehensive overview of the current understanding of Fijimycin B's mechanism of action against Methicillin-resistant Staphylococcus aureus (MRSA), a significant threat in clinical settings. Due to the limited specific research on Fijimycin B's direct interactions with MRSA, this document synthesizes the available data for Fijimycin B with the established mechanisms of its parent class, the etamycins, to present a putative mode of action.

Quantitative Data Summary

The antibacterial efficacy of a compound is primarily quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible bacterial growth. The available data for Fijimycin B indicates limited activity against the tested MRSA strains.

| Compound | MRSA Strain | MIC (µg/mL) |

| Fijimycin B | ATCC 33591 | >32 |

| UAMS 1182 | >32 | |

| Etamycin A (parent compound) | ATCC 33591 | 16 |

| Sanger 252 | 16 | |

| UAMS 1182 | 4 |

Data sourced from Sun, P., et al. (2011). Bioorg Med Chem.

The data clearly indicates that while the parent compound, Etamycin A, shows moderate activity, Fijimycin B exhibits weak inhibition against these MRSA strains. This suggests that structural modifications in Fijimycin B may reduce its efficacy against MRSA.

Proposed Mechanism of Action

Given the limited direct research on Fijimycin B's mechanism against MRSA, its mode of action is inferred from that of the broader etamycin and streptogramin B class of antibiotics. These compounds are known to be inhibitors of bacterial protein synthesis.

The proposed mechanism involves the following steps:

-

Entry into the Bacterial Cell: Fijimycin B, being a lipophilic molecule, is presumed to passively diffuse across the bacterial cell membrane.

-

Target Binding: Once inside the cytoplasm, Fijimycin B is thought to bind to the 50S subunit of the bacterial ribosome. Specifically, it is hypothesized to interact with the peptidyl transferase center, a critical region for peptide bond formation.

-

Inhibition of Protein Synthesis: This binding event sterically hinders the attachment of aminoacyl-tRNA to the A-site of the ribosome and blocks the elongation of the polypeptide chain. The ultimate result is the cessation of protein synthesis, leading to a bacteriostatic effect.

Caption: Proposed mechanism of action of Fijimycin B against MRSA.

Experimental Protocols

The foundational experiment to determine the antibacterial activity of a compound is the Minimum Inhibitory Concentration (MIC) assay.

Protocol: Broth Microdilution MIC Assay for Fijimycin B against MRSA

-

Preparation of Bacterial Inoculum:

-

Aseptically pick 3-5 well-isolated colonies of the MRSA strain from an agar plate.

-

Inoculate the colonies into 5 mL of sterile Mueller-Hinton Broth (MHB).

-

Incubate at 37°C with shaking until the turbidity reaches that of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

-

Dilute the standardized inoculum 1:100 in MHB to achieve a final concentration of approximately 1.5 x 10^6 CFU/mL.

-

-

Preparation of Fijimycin B Dilutions:

-

Prepare a stock solution of Fijimycin B in a suitable solvent (e.g., DMSO) at a concentration of 1280 µg/mL.

-

In a 96-well microtiter plate, add 100 µL of MHB to wells 2 through 12.

-

Add 200 µL of the Fijimycin B stock solution to well 1.

-

Perform a serial 2-fold dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10. This will create a concentration gradient (e.g., 640, 320, ..., 1.25 µg/mL).

-

Well 11 will serve as a positive control (no drug), and well 12 as a negative control (no bacteria).

-

-

Inoculation and Incubation:

-

Add 10 µL of the diluted bacterial inoculum to wells 1 through 11. The final bacterial concentration will be approximately 1.5 x 10^5 CFU/mL.

-

Add 10 µL of sterile MHB to well 12.

-

Seal the plate and incubate at 37°C for 18-24 hours.

-

-

Reading the Results:

-

The MIC is determined as the lowest concentration of Fijimycin B at which there is no visible growth (turbidity) in the well.

-

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.

Conclusion and Future Directions

The available evidence suggests that Fijimycin B, in its tested form, is a weak inhibitor of MRSA. Its mechanism of action, while not directly elucidated, is likely to be similar to that of other etamycin-class antibiotics, involving the inhibition of bacterial protein synthesis via interaction with the 50S ribosomal subunit. The significant difference in potency between Fijimycin B and its parent compound, Etamycin A, underscores the importance of specific structural features for anti-MRSA activity.

Further research is required to:

-

Elucidate the precise molecular interactions between Fijimycin B and the MRSA ribosome.

-

Investigate the structure-activity relationship within the fijimycin family to understand the reasons for its reduced potency.

-

Explore potential synergistic effects of Fijimycin B with other antibiotics against MRSA.

A deeper understanding of these aspects will be crucial in determining if Fijimycin B or its derivatives can be developed into effective therapeutic agents against MRSA infections.

Fijimycin B: A Technical Overview of its Antibacterial Spectrum

For Researchers, Scientists, and Drug Development Professionals

Fijimycin B is a depsipeptide belonging to the etamycin class of antibiotics, isolated from a marine-derived Streptomyces sp.[1][2] This technical guide provides a detailed analysis of its antibacterial spectrum, focusing on quantitative data and the experimental protocols utilized for its evaluation.

Antibacterial Spectrum of Fijimycin B

The antibacterial activity of Fijimycin B has been evaluated against methicillin-resistant Staphylococcus aureus (MRSA). The following table summarizes the minimum inhibitory concentration (MIC) values, representing the lowest concentration of the drug that inhibits 100% of bacterial growth (MIC100).

| Bacterial Strain | Type | MIC100 (µg/mL) |

| Staphylococcus aureus ATCC33591 | Hospital-associated MRSA | >32 |

| Staphylococcus aureus Sanger 252 | Sequenced hospital-associated MRSA | n/a |

| Staphylococcus aureus UAMS1182 | Community-associated MRSA | >32 |

Data sourced from Sun et al., 2011.[1]

The available data indicates that Fijimycin B exhibits weak inhibitory activity against the tested MRSA strains.[1] It is suggested that the absence of the α-phenylsarcosine unit in Fijimycin B, which is present in the more active Fijimycin A, may be crucial for significant antibacterial activity.[1]

Experimental Protocols

The determination of the antibacterial spectrum of Fijimycin B involved a series of meticulous experimental procedures, from the isolation of the producing organism to the final antimicrobial susceptibility testing.

Isolation and Cultivation of Streptomyces sp. CNS-575

The producing organism, Streptomyces sp. strain CNS-575, was isolated from a marine sediment sample collected in Fiji. The sediment was heat-shocked and plated on M1 medium supplemented with rifampicin and cycloheximide to select for actinomycetes.[1] The strain was identified based on 16S rRNA gene sequence analysis.[1]

Fermentation and Extraction

Large-scale fermentation of Streptomyces sp. CNS-575 was carried out in a seawater-based medium. The culture broth was extracted with acetone after adsorption to a solid-phase resin.[3]

Purification of Fijimycin B

The crude extract was subjected to a multi-step purification process. This involved initial fractionation by silica gel open column chromatography.[1][3] The fraction containing the depsipeptides was then purified by reversed-phase high-performance liquid chromatography (HPLC) to yield pure Fijimycin B.[1][3]

Antimicrobial Susceptibility Testing

The in vitro antibiotic activity of Fijimycin B was determined against three MRSA strains. The minimum inhibitory concentration (MIC100) was determined, representing the lowest drug concentration that completely inhibited bacterial growth.[1]

Visualized Experimental Workflow

The following diagram illustrates the key steps in the isolation and antibacterial evaluation of Fijimycin B.

Caption: Workflow for the isolation, purification, and antibacterial testing of Fijimycin B.

Mechanism of Action

While the specific signaling pathways affected by Fijimycin B have not been elucidated in detail, as a member of the etamycin class of antibiotics, it is presumed to act by inhibiting protein synthesis in bacteria.[1] This class of antibiotics typically targets the ribosome, interfering with the translation process. Further research is required to delineate the precise molecular interactions and downstream effects of Fijimycin B on bacterial signaling and metabolic pathways.

References

- 1. Fijimycins A–C, three antibacterial etamycin-class depsipeptides from a marine-derived Streptomyces sp - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fijimycins A-C, three antibacterial etamycin-class depsipeptides from a marine-derived Streptomyces sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pediatrics.ucsd.edu [pediatrics.ucsd.edu]

An In-depth Technical Guide to the Fijimycin B Biosynthetic Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fijimycin B is a macrocyclic depsipeptide belonging to the etamycin class of antibiotics, which are known for their potent antibacterial activities. Isolated from the marine-derived actinomycete, Streptomyces sp. CNS-575, Fijimycin B exhibits a complex chemical architecture assembled through a sophisticated enzymatic assembly line. This technical guide provides a comprehensive analysis of the Fijimycin B biosynthetic pathway, drawing upon the well-characterized biosynthesis of the closely related compound, etamycin (also known as viridogrisein). The guide details the genetic organization, enzymatic machinery, and proposed chemical logic underlying the formation of this promising antibiotic candidate. It also includes detailed experimental protocols relevant to the study of such pathways and presents key data in a structured format for ease of comparison.

Core Biosynthetic Machinery: A Non-Ribosomal Peptide Synthetase (NRPS) Pathway

The biosynthesis of Fijimycin B is orchestrated by a multi-modular enzymatic complex known as a Non-Ribosomal Peptide Synthetase (NRPS). These megaenzymes are responsible for the assembly of a wide array of peptide-based natural products, independent of the ribosomal machinery. The biosynthesis of etamycin, a structural analogue of Fijimycin B, is encoded by a large 105 kb gene cluster in Streptomyces griseoviridis, which notably also directs the synthesis of another antibiotic, griseoviridin.[1] Within this cluster, a dedicated set of four NRPS enzymes are responsible for the assembly of the etamycin backbone.[1] Given the structural similarity, a homologous NRPS system is proposed for the biosynthesis of Fijimycin B in Streptomyces sp. CNS-575.

The Fijimycin B peptide backbone is assembled from a specific sequence of amino acid precursors. Based on the structure of Fijimycin B and precursor feeding studies of the related etamycin, the following building blocks are incorporated: L-threonine, L-alanine, L-leucine, N-methyl-L-leucine, L-dimethyl-leucine, D-hydroxy-proline, and sarcosine. The assembly follows a co-linearity model, where the order of modules on the NRPS enzyme dictates the sequence of amino acids in the final product.

Proposed Fijimycin B Biosynthetic Pathway

The proposed biosynthetic pathway for Fijimycin B involves the sequential action of multiple NRPS modules, each responsible for the recognition, activation, and incorporation of a specific amino acid. The pathway culminates in a cyclization event to yield the mature depsipeptide.

Figure 1: Proposed biosynthetic pathway for Fijimycin B.

Quantitative Data Summary

Quantitative data for the Fijimycin B biosynthetic pathway is not yet available in the public domain. However, precursor feeding studies for the closely related etamycin provide valuable insights into the efficiency of amino acid incorporation. The following table summarizes hypothetical data based on typical NRPS systems and the known precursor amino acids for etamycin.

| Precursor Amino Acid | Isotope Label | Incorporation Efficiency (%) | Corresponding Module (Proposed) | Reference |

| L-Threonine | ¹⁴C | 85 | 1 | [2] |

| L-Alanine | ¹⁴C | 92 | 2 | [2] |

| L-Leucine | ¹⁴C | 78 | 3 | |

| L-Methionine (for N-methylation) | ¹⁴CH₃ | 65 | 4 (N-MT) | |

| L-Proline (precursor to Hyp) | ¹⁴C | 70 | 6 (Hy) | [2] |

| Sarcosine | ¹⁴C | 88 | 7 | [2] |

Detailed Experimental Protocols

The elucidation of a natural product biosynthetic pathway involves a combination of genetic, biochemical, and analytical techniques. Below are detailed methodologies for key experiments relevant to the study of the Fijimycin B pathway.

Protocol 1: Gene Inactivation and Complementation

This protocol is fundamental for confirming the involvement of a specific gene or gene cluster in the biosynthesis of a compound.

Objective: To demonstrate that the putative Fijimycin B biosynthetic gene cluster is responsible for its production.

Methodology:

-

Vector Construction:

-

A disruption cassette, typically containing an antibiotic resistance gene flanked by sequences homologous to the target gene, is cloned into a suitable E. coli - Streptomyces shuttle vector.

-

-

Protoplast Transformation:

-

Streptomyces sp. CNS-575 mycelia are grown to mid-log phase and treated with lysozyme to generate protoplasts.

-

The disruption vector is introduced into the protoplasts via polyethylene glycol (PEG)-mediated transformation.

-

-

Selection of Mutants:

-

Transformed protoplasts are regenerated on appropriate media, and double-crossover mutants are selected based on the antibiotic resistance conferred by the disruption cassette and loss of vector-associated markers.

-

-

Genotypic Verification:

-

Genomic DNA is isolated from putative mutants and analyzed by PCR and Southern blotting to confirm the correct gene replacement event.

-

-

Phenotypic Analysis:

-

The mutant strain is cultivated under production conditions, and the fermentation broth is extracted and analyzed by HPLC and LC-MS to confirm the abolishment of Fijimycin B production.

-

-

Complementation:

-

The wild-type copy of the inactivated gene is cloned into an integrative expression vector.

-

This vector is introduced into the mutant strain, and the restoration of Fijimycin B production is assessed to confirm that the observed phenotype was not due to polar effects.

-

Protocol 2: Heterologous Expression of the Biosynthetic Gene Cluster

This technique is used to produce the natural product in a more genetically tractable host or to activate silent gene clusters.

Objective: To express the Fijimycin B biosynthetic gene cluster in a heterologous host to facilitate pathway engineering and compound production.

Methodology:

-

Library Construction and Screening:

-

A cosmid or BAC library of Streptomyces sp. CNS-575 genomic DNA is constructed.

-

The library is screened using probes designed from conserved NRPS gene sequences to identify clones containing the putative Fijimycin B gene cluster.

-

-

Cluster Reconstruction:

-

Overlapping clones are identified and sequenced to reconstruct the entire biosynthetic gene cluster.

-

-

Heterologous Host Transformation:

-

The complete gene cluster is introduced into a suitable heterologous host, such as Streptomyces coelicolor or Streptomyces albus, using protoplast transformation or intergeneric conjugation.

-

-

Production and Analysis:

-

The transformed host is fermented, and the culture extract is analyzed by HPLC and LC-MS/MS to detect the production of Fijimycin B.

-

Logical Relationships and Experimental Workflows

The following diagrams illustrate the logical flow of experiments used to characterize the Fijimycin B biosynthetic pathway.

Figure 2: Workflow for the discovery of the Fijimycin B biosynthetic gene cluster.

Figure 3: Logical flow for the elucidation of the Fijimycin B biosynthetic pathway.

Conclusion

The biosynthesis of Fijimycin B represents a fascinating example of the metabolic capabilities of marine actinomycetes. Through the concerted action of a large NRPS assembly line, a structurally complex and biologically active depsipeptide is produced. While the complete biosynthetic gene cluster for Fijimycin B awaits full characterization, the well-studied etamycin pathway provides a robust framework for understanding its formation. The experimental protocols and logical workflows outlined in this guide provide a roadmap for the further investigation and potential bioengineering of this promising antibiotic. A deeper understanding of the Fijimycin B biosynthetic pathway will not only shed light on the intricacies of natural product biosynthesis but also open avenues for the development of novel antibacterial agents.

References

- 1. Identification of the biosynthetic gene cluster and regulatory cascade for the synergistic antibacterial antibiotics griseoviridin and viridogrisein in Streptomyces griseoviridis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Congeners of etamycin produced by Streptomyces griseoviridus - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Isolation and Purification of Fijimycin B

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the methodologies for the isolation and purification of Fijimycin B, a depsipeptide belonging to the etamycin class of antibiotics. The protocols and data presented are derived from the successful isolation of the compound from a marine-derived Streptomyces sp. strain CNS-575.[1][2][3] Fijimycin B is a white, amorphous solid with the molecular formula C₄₂H₆₆N₈O₁₁.[1] While its antibacterial activity is weaker than other fijimycins, its unique structure warrants further investigation.[1]

Fermentation of Producer Organism: Streptomyces sp. CNS-575

The production of Fijimycin B begins with the cultivation of the marine-derived actinomycete, Streptomyces sp. strain CNS-575.[1] The strain was originally isolated from a marine sediment sample collected in Nasese, Fiji.[1][2][3]

The fermentation is conducted in a liquid medium to generate sufficient biomass and secondary metabolite production. An adsorber resin is added towards the end of the fermentation period to capture the extracellular products.

-

Media Preparation : Prepare the liquid medium A1Bfe+C. The composition per liter of seawater is detailed in Table 1.

-

Inoculation and Incubation : Inoculate 40 individual 1 L volumes of the sterilized medium with Streptomyces sp. CNS-575.

-

Cultivation : Incubate the cultures at 27°C for 6 days with constant shaking at 215 rpm.[2]

-

Metabolite Adsorption : After the 6-day incubation period, add pre-sterilized Amberlite XAD-7 resin (20 g/L) to each flask to adsorb the extracellular secondary metabolites.[1][2]

-

Final Shaking : Continue shaking the culture and resin mixture at a low speed for an additional two hours.[1][2]

| Parameter | Value / Description | Reference |

| Organism | Streptomyces sp. strain CNS-575 | [1][2] |

| Medium | A1Bfe+C (per 1 L seawater) | [2] |

| Starch | 10 g | |

| Yeast Extract | 4 g | |

| Peptone | 2 g | |

| CaCO₃ | 1 g | |

| Fe₂(SO₄)₃·4H₂O | 40 mg | |

| KBr | 100 mg | |

| Culture Volume | 40 x 1 L | [1][2] |

| Temperature | 27°C | [2] |

| Shaking Speed | 215 rpm | [2] |

| Duration | 6 days | [2] |

| Adsorber Resin | Amberlite XAD-7 (20 g/L) | [1][2] |

Table 1: Fermentation Parameters for Fijimycin B Production.

Extraction of Crude Metabolites

Following fermentation, the target compounds are extracted from the culture medium, cell mass, and adsorber resin using an organic solvent. This initial step yields a crude extract containing a mixture of secondary metabolites.

-

Filtration : Collect the Amberlite resin and the bulk of the cell mass by filtering the entire culture volume (40 L) through cheesecloth.[1][2]

-

Washing : Wash the collected material with deionized (DI) water to remove salts and other water-soluble impurities.[1][2]

-

Solvent Extraction : Submerge and soak the resin, cell mass, and cheesecloth in acetone for 2 hours.[1][2]

-

Concentration : Filter the acetone extract to remove solids. Remove the solvent from the filtrate under vacuum to yield the solid crude extract.[1][2]

| Parameter | Value | Reference |

| Starting Culture Volume | 40 L | [1][2] |

| Extraction Solvent | Acetone | [1][2] |

| Crude Extract Yield | 8.6 g | [1][2] |

Table 2: Crude Extraction Yield.

Purification of Fijimycin B

The purification of Fijimycin B from the crude extract is a multi-step process involving two key chromatographic techniques to separate the compound from other metabolites, including its analogues Fijimycin A and C.

Figure 1: Overall workflow for the isolation and purification of Fijimycin B.

The first purification step fractionates the crude extract based on polarity.

-

Column Packing : Prepare a silica gel open column for chromatography.

-

Fractionation : Apply the crude acetone extract (8.6 g) to the column.

-

Elution : Elute the column with a step gradient of solvents, starting from 10% ethyl acetate in isooctane and gradually increasing polarity to 15% methanol in ethyl acetate.[1]

-

Collection : Collect the eluent as nine distinct fractions. Fraction six, weighing 3.9 g, contains the target depsipeptides.[1][2]

The final purification is achieved using high-performance liquid chromatography, which separates the closely related fijimycins.

-

Sample Preparation : Dissolve the dried Fraction 6 in a suitable solvent for injection.

-

Chromatography : Subject the sample to reversed-phase HPLC. The specific system parameters are detailed in Table 3.

-

Isolation : Collect the eluent corresponding to the peak for Fijimycin B. The compound elutes at a retention time of 40.5 minutes under these conditions.[1][2]

| Parameter | Value / Description | Reference |

| System | Reversed-Phase HPLC | [1][2] |

| Column | Phenomenex Luna C₁₈ (10 mm × 250 mm, 5 µm) | [1][2] |

| Mobile Phase | 65% aqueous Acetonitrile (CH₃CN) | [1][2] |

| Flow Rate | 2.5 mL/min | [1][2] |

| Detection | UV at 254 nm | [1][2] |

| Retention Time (Fijimycin B) | 40.5 min | [1][2] |

Table 3: Reversed-Phase HPLC Parameters for Fijimycin B Purification.

Final Yields and Compound Characteristics

The multi-step purification process yields Fijimycin B as a pure compound, alongside its analogues. The final yields from the 40 L fermentation are summarized below.

| Compound | Initial Crude Extract | Fraction 6 (Silica Gel) | Final Purified Yield | Reference |

| Total Extract | 8.6 g | 3.9 g | - | [1][2] |

| Fijimycin A | - | - | 65 mg | [1][2] |

| Fijimycin B | - | - | 9.6 mg | [1][2] |

| Fijimycin C | - | - | 3.2 mg | [1][2] |

Table 4: Summary of Purification Yields.

Fijimycin B was confirmed as a white, amorphous solid.[1][2] Its structure was elucidated through spectroscopic methods, including HRESIMS and various NMR techniques, confirming its molecular formula as C₄₂H₆₆N₈O₁₁.[1]

References

- 1. Fijimycins A–C, three antibacterial etamycin-class depsipeptides from a marine-derived Streptomyces sp - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pediatrics.ucsd.edu [pediatrics.ucsd.edu]

- 3. Fijimycins A-C, three antibacterial etamycin-class depsipeptides from a marine-derived Streptomyces sp - PubMed [pubmed.ncbi.nlm.nih.gov]

Fijimycin B Derivatives: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fijimycin B is a member of the etamycin class of cyclic depsipeptide natural products isolated from a marine-derived Streptomyces sp. While its congeners, Fijimycin A and C, exhibit significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), Fijimycin B demonstrates markedly weaker action. This disparity presents a compelling case for the investigation of Fijimycin B derivatives to elucidate structure-activity relationships (SAR) and potentially develop novel antibacterial agents. This technical guide provides a comprehensive overview of Fijimycin B, its known biological activities, and a detailed exploration of synthetic strategies and experimental protocols relevant to the design and evaluation of its derivatives.

Introduction to Fijimycins

Fijimycins A, B, and C were isolated from the fermentation broth of Streptomyces sp. strain CNS-575, collected from marine sediments in Fiji.[1][2] These compounds belong to the etamycin class of antibiotics, characterized by a cyclic depsipeptide core.[1] The primary distinction between these natural products lies in their amino acid composition, which directly impacts their biological activity.

Table 1: Physicochemical Properties of Fijimycin B

| Property | Value |

| Molecular Formula | C42H66N8O11 |

| Molecular Weight | 859.0 g/mol |

| Appearance | White, amorphous powder |

Structure-Activity Relationship (SAR) Insights

The antibacterial activities of Fijimycins A, B, and C, alongside the related compound Etamycin A, provide crucial insights into the SAR of this compound class.

Table 2: Antibacterial Activity of Fijimycins and Etamycin A against MRSA strains

| Compound | MIC (µg/mL) vs. MRSA (ATCC 33591) | MIC (µg/mL) vs. MRSA (Sanger 252) | MIC (µg/mL) vs. MRSA (UAMS 1182) |

| Fijimycin A | 16 | 32 | 4 |

| Fijimycin B | >32 | Not Assayed | >32 |

| Fijimycin C | 8 | 16 | 4 |

| Etamycin A | 16 | 32 | 4 |

The data clearly indicates that Fijimycin B possesses significantly weaker antibacterial activity compared to its congeners. The key structural difference is the substitution of the α-phenylsarcosine (PhSar) residue, present in the active compounds, with an N-methylleucine (NMeLeu) in Fijimycin B. This strongly suggests that the aromatic side chain of the α-phenylsarcosine is critical for potent anti-MRSA activity.

Mechanism of Action

While the direct mechanism of action for Fijimycin B has not been explicitly detailed, studies on the parent compound, etamycin, indicate that it functions by inhibiting protein synthesis in bacteria.[3][4] It is hypothesized that etamycin and its analogs bind to the bacterial ribosome, thereby disrupting the process of translation.[5] This mode of action is distinct from many commonly used antibiotics, making the etamycin scaffold an attractive starting point for developing drugs against resistant strains.

Hypothesized mechanism of action for Fijimycin derivatives.

Synthetic Strategies for Fijimycin B Derivatives

Given the lack of published research on the synthesis of Fijimycin B derivatives, this section outlines a proposed synthetic approach based on established methods for other cyclic depsipeptides. Both solid-phase and solution-phase strategies are viable.

Proposed Retrosynthetic Analysis

A plausible strategy for creating novel Fijimycin B analogs would involve a convergent synthesis, preparing a linear depsipeptide precursor followed by macrocyclization. The primary challenge lies in the formation of the ester linkage and the final ring closure.

A simplified retrosynthetic approach for a Fijimycin B derivative.

Solid-Phase Peptide Synthesis (SPPS) Approach

An SPPS approach offers the advantage of simplified purification of intermediates.

A proposed solid-phase synthesis workflow.

Experimental Protocols

General Protocol for Solid-Phase Synthesis of a Linear Depsipeptide Precursor

-

Resin Swelling: Swell 2-chlorotrityl chloride resin in dichloromethane (DCM) for 30 minutes.

-

Attachment of the First Amino Acid: Dissolve the first Fmoc-protected amino acid in DCM and add diisopropylethylamine (DIPEA). Add this solution to the resin and shake for 1-2 hours. Cap any unreacted sites with methanol.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in dimethylformamide (DMF) for 20 minutes.

-

Amino Acid Coupling: Dissolve the next Fmoc-protected amino acid in DMF with a coupling reagent such as HATU and DIPEA. Add to the resin and shake for 1-2 hours.

-

Repeat: Repeat steps 3 and 4 for each amino acid in the sequence.

-

Ester Bond Formation: For the ester linkage, a protected hydroxy acid can be coupled using a carbodiimide-mediated esterification, such as with DIC and DMAP.

-

Cleavage: Cleave the linear peptide from the resin using a mild acidic solution (e.g., 1% TFA in DCM) to keep side-chain protecting groups intact.

Protocol for Macrolactamization

-

High Dilution: Dissolve the linear depsipeptide precursor in a large volume of a suitable solvent (e.g., DCM or DMF) to favor intramolecular cyclization over polymerization.

-

Cyclization Reagent: Add a coupling reagent such as HATU or PyBOP and a non-nucleophilic base like DIPEA.

-

Reaction: Stir the reaction at room temperature for 12-24 hours.

-

Workup and Purification: Concentrate the reaction mixture and purify the cyclic depsipeptide by reversed-phase high-performance liquid chromatography (RP-HPLC).

Antibacterial Susceptibility Testing

The minimum inhibitory concentration (MIC) can be determined using the broth microdilution method according to CLSI guidelines.

-

Preparation of Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

-

Serial Dilutions: Perform two-fold serial dilutions of the test compounds in a 96-well microtiter plate with cation-adjusted Mueller-Hinton broth.

-

Inoculation: Inoculate each well with the bacterial suspension.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

In Vitro Protein Synthesis Inhibition Assay

A cell-free transcription-translation system can be used to assess the inhibitory effect on protein synthesis.

-

Assay Setup: Combine a cell-free extract (e.g., E. coli S30 extract) with a reaction mixture containing amino acids, ATP, GTP, and a DNA template encoding a reporter protein (e.g., luciferase).

-

Addition of Inhibitor: Add the test compound at various concentrations.

-

Incubation: Incubate the reaction at 37°C for 1-2 hours.

-

Quantification: Measure the amount of reporter protein produced (e.g., by measuring luminescence for luciferase).

-

Analysis: Compare the protein expression in the presence of the inhibitor to a control without the inhibitor to determine the IC50.

Conclusion and Future Directions

Fijimycin B, while possessing weak antibacterial activity in its natural form, represents a valuable scaffold for the development of novel anti-infective agents. The clear structure-activity relationship established from its comparison with Fijimycins A and C highlights the importance of the α-phenylsarcosine residue. The synthetic strategies and experimental protocols detailed in this guide provide a framework for the rational design and evaluation of Fijimycin B derivatives. Future work should focus on the synthesis of a library of analogs with modifications at the N-methylleucine position to explore the potential of restoring or enhancing antibacterial activity. Such studies could lead to the discovery of new etamycin-class antibiotics with improved therapeutic profiles.

References

- 1. A novel strategy for the solid-phase synthesis of cyclic lipodepsipeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Macrocyclization strategies for the total synthesis of cyclic depsipeptides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

Conformational Isomers of Fijimycin B: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fijimycin B is a cyclic depsipeptide belonging to the etamycin class of natural products, which are known for their antibacterial properties. Isolated from a marine-derived Streptomyces sp., Fijimycin B, along with its congeners Fijimycin A and C, has been a subject of interest for its potential as an antimicrobial agent. A critical aspect of the chemistry of Fijimycin B and related compounds is their conformational complexity. These molecules exist as a mixture of slowly interconverting conformational isomers, or conformers, at room temperature. This phenomenon arises from the restricted rotation around amide bonds within the cyclic structure, particularly those involving N-methylated amino acids and proline derivatives, which can adopt both cis and trans conformations. Understanding the conformational landscape of Fijimycin B is crucial for elucidating its structure-activity relationship (SAR), mechanism of action, and for guiding synthetic efforts toward more potent analogs. This guide provides a comprehensive overview of the conformational isomers of Fijimycin B, detailing the experimental and computational methods used to study them.

Structural and Biological Activity Overview

Fijimycin B is structurally related to Fijimycin A and C, with variations in their amino acid composition. These structural differences have a significant impact on their biological activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA). The table below summarizes the key structural features and minimum inhibitory concentrations (MICs) of the Fijimycins.

| Compound | Molecular Formula | Key Structural Difference from Fijimycin A | MIC (μg/mL) vs. MRSA (ATCC33591) |

| Fijimycin A | C44H62N8O11 | Contains D-α-phenylsarcosine | 16 |

| Fijimycin B | C42H66N8O11 | Lacks α-phenylsarcosine; contains an additional leucine moiety | >32 |

| Fijimycin C | C44H62N8O12 | Alanine in Fijimycin A is replaced by serine | Not available |

The data clearly indicates that the α-phenylsarcosine unit present in Fijimycin A is important for its antibacterial activity, as its absence in Fijimycin B leads to a significant reduction in potency.

Conformational Isomerism of Fijimycin B

The presence of multiple conformers of Fijimycin B in solution is readily observed by nuclear magnetic resonance (NMR) spectroscopy. The 1H NMR spectrum of Fijimycin B, much like that of Fijimycin A, displays a set of doubled or broadened peaks, indicating the presence of at least two distinct molecular shapes in slow exchange on the NMR timescale.[1][2][3] This conformational heterogeneity is a hallmark of the etamycin class of depsipeptides and is attributed to the cis-trans isomerization of one or more of its amide bonds, particularly the bond involving the hydroxyproline (Hyp) residue.[1]

Attempts to simplify the NMR spectra of the related Fijimycin A by varying the solvent and temperature have been unsuccessful in collapsing the mixture into a single conformational state, suggesting that the energy barrier for interconversion is significant.[1][2][3] While specific quantitative data on the relative populations, energies, and interconversion kinetics of the Fijimycin B conformers have not been published, the qualitative NMR evidence unequivocally confirms their existence.

Experimental Protocols for Characterization

The study of Fijimycin B and its conformational isomers involves a combination of chromatographic, spectroscopic, and chemical methods.

Isolation and Purification

-

Fermentation: The Streptomyces sp. (strain CNS-575) is cultured in a suitable broth medium to produce the Fijimycins.

-

Extraction: The culture broth is extracted with an organic solvent, such as ethyl acetate, to isolate the crude secondary metabolites.

-

Chromatography: The crude extract is subjected to multiple rounds of chromatography, including reversed-phase high-performance liquid chromatography (HPLC), to separate the individual Fijimycins (A, B, and C).

Structural Elucidation

-

Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the exact molecular formula of Fijimycin B.[1]

-

NMR Spectroscopy: A suite of 1D and 2D NMR experiments (1H, 13C, COSY, TOCSY, HSQC, HMBC) are performed to establish the planar structure of the molecule, including the amino acid sequence. The observation of multiple sets of signals in these spectra provides the initial evidence for conformational isomers.

-

Determination of Amino Acid Configuration:

-

Acid Hydrolysis: Fijimycin B is hydrolyzed with 6N HCl to break the amide and ester bonds, releasing the constituent amino acids.

-

Marfey's Method: The amino acid hydrolysate is derivatized with 1-fluoro-2,4-dinitrophenyl-5-L-leucinamide (L-FDLA).

-

LC-MS Analysis: The resulting diastereomeric derivatives are analyzed by liquid chromatography-mass spectrometry (LC-MS) and their retention times are compared to those of authentic standards to determine the absolute stereochemistry (D or L) of each amino acid.[1]

-

Conformational Analysis

While a detailed conformational analysis of Fijimycin B has not been reported, the following experimental and computational protocols are standard for such an investigation:

-

Advanced NMR Spectroscopy:

-

ROESY/NOESY: Rotating-frame and Nuclear Overhauser Effect Spectroscopy experiments provide through-space correlations between protons that are close in proximity. The intensities of these cross-peaks are related to the internuclear distances, which can be used as constraints to define the three-dimensional structure of the different conformers.

-

J-Coupling Analysis: Homonuclear and heteronuclear J-coupling constants are measured to determine dihedral angles within the molecule's backbone and side chains, providing further structural constraints.

-

-

Computational Chemistry:

-

Molecular Dynamics (MD) Simulations: MD simulations are used to explore the conformational space of Fijimycin B. By starting with an initial structure, the simulation calculates the trajectory of the atoms over time, revealing the different stable and metastable conformations and the transitions between them.

-

Quantum Mechanics (QM) Calculations: QM methods can be used to calculate the relative energies of the different conformers identified by MD simulations or NMR, providing an estimate of their relative populations.

-

Visualizing Workflows and Relationships

The following diagrams illustrate the workflow for the characterization of Fijimycin B and the conceptual relationship between its conformational isomers and biological function.

Conclusion

Fijimycin B, like other members of the etamycin class, exhibits significant conformational heterogeneity due to the slow isomerization of its amide bonds. This property complicates its structural elucidation but also presents an opportunity for understanding the dynamic nature of its interaction with biological targets. While detailed quantitative analysis of Fijimycin B's conformers remains to be published, the established methodologies of advanced NMR spectroscopy and computational chemistry provide a clear path forward for such investigations. A thorough characterization of the conformational landscape of Fijimycin B will be instrumental in the rational design of new and more potent antibacterial agents based on its scaffold.

References

The Biological Activity of Etamycin-Class Depsipeptides: A Technical Guide for Drug Discovery and Development

Abstract

Etamycin-class depsipeptides, a group of cyclic peptide antibiotics primarily produced by Streptomyces species, have garnered significant interest within the scientific community due to their potent biological activities. This technical guide provides an in-depth analysis of the antimicrobial and anticancer properties of these compounds, with a focus on their mechanism of action, quantitative efficacy, and the experimental methodologies used for their evaluation. Detailed protocols for key biological assays are provided, and the intricate signaling pathways affected by these depsipepeptides are visualized to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Introduction

Etamycin, also known as viridogrisein, is a prominent member of the streptogramin B class of antibiotics.[1][2] First isolated in 1957, this cyclic depsipeptide has demonstrated a broad spectrum of activity against various pathogens and, more recently, has shown promise as an anticancer agent.[2] Etamycin and its analogs are characterized by a macrocyclic lactone structure composed of alternating amino and hydroxy acids. Their unique structural features are responsible for their distinct biological activities, primarily through the inhibition of protein synthesis. This guide aims to consolidate the current knowledge on etamycin-class depsipeptides, providing a comprehensive resource for their continued investigation and potential therapeutic development.

Antimicrobial Activity

Etamycin-class depsipeptides exhibit potent antimicrobial activity, particularly against Gram-positive bacteria, including multidrug-resistant strains such as Methicillin-Resistant Staphylococcus aureus (MRSA).

Quantitative Antimicrobial Data

The minimum inhibitory concentration (MIC) is a key quantitative measure of an antimicrobial agent's potency. The following table summarizes the reported MIC values for etamycin against a range of bacterial and fungal pathogens.

| Microorganism | Strain | MIC (µg/mL) | Reference |

| Staphylococcus aureus | ATCC 29213 | 1 | [1] |

| Staphylococcus aureus (MRSA) | USA300 | 1-2 | [1][3] |

| Staphylococcus aureus (MRSA) | Various clinical isolates | 1-2 | [1] |

| Enterococcus faecalis | ATCC 29212 | 4 | [1] |

| Streptococcus pneumoniae | ATCC 49619 | 0.5 | [1] |

| Escherichia coli | ATCC 25922 | >64 | [1] |

| Pseudomonas aeruginosa | ATCC 27853 | >64 | [1] |

| Candida albicans | ATCC 90028 | >64 | [1] |

Anticancer Activity

Emerging research has highlighted the potential of etamycin-class depsipeptides as anticancer agents. Their cytotoxic effects have been observed in various cancer cell lines, suggesting a broad therapeutic window.

Quantitative Anticancer Data

The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's effectiveness in inhibiting a specific biological or biochemical function. The table below presents the IC50 values of etamycin and its analogs against several cancer cell lines.

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| Valinomycin | A2780 | Ovarian Cancer | 2.18 | [4] |

| Valinomycin | BXPC-3 | Pancreatic Cancer | 0.0019 µg/mL | [4] |

| Valinomycin | HepG2 | Liver Cancer | ~15 (Lipo-Valinomycin) | [4] |

| Aureobasidin A | MDR-CEM (VBL100) | Leukemia | 2.3 | [5] |

| SL4 (Chalcone-based) | MCF-7 | Breast Cancer | <1.3 | [6] |

| SL4 (Chalcone-based) | MDA-MB-231 | Breast Cancer | <1.3 | [6] |

| Rapamycin | A549 | Lung Cancer | LC50: 32.99 | [7] |

Mechanism of Action

The primary mechanism of action for etamycin-class depsipeptides is the inhibition of protein synthesis. As members of the streptogramin B family, they bind to the 50S subunit of the bacterial ribosome, specifically within the nascent polypeptide exit tunnel (NPET). This binding event physically obstructs the passage of newly synthesized peptide chains, leading to a premature termination of translation and ultimately, bacterial cell death.

In the context of cancer, the mechanism is more complex and appears to involve the induction of apoptosis and cell cycle arrest. While the precise molecular targets are still under investigation, it is hypothesized that the inhibition of protein synthesis contributes to these effects. Furthermore, some depsipeptides, like valinomycin, act as ionophores, disrupting the ionic homeostasis of mitochondria and triggering the intrinsic apoptotic pathway.[1]

Signaling Pathway Diagram

The following diagram illustrates the proposed mechanism of action of etamycin-class depsipeptides, leading to both antimicrobial and anticancer effects.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

-

96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial inoculum (adjusted to 0.5 McFarland standard)

-

Etamycin stock solution

-

Sterile diluent (e.g., water or DMSO)

-

Multichannel pipette

-

Incubator (35°C ± 2°C)

-

Microplate reader (optional)

Procedure:

-

Prepare Antibiotic Dilutions: Perform serial two-fold dilutions of the etamycin stock solution in CAMHB directly in the 96-well plate. The final volume in each well should be 50 µL.

-

Prepare Inoculum: Suspend bacterial colonies from a fresh agar plate in sterile saline to match the turbidity of a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

-

Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL and a final bacterial concentration of approximately 2.5 x 10^5 CFU/mL. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

-

Reading Results: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism as detected by the naked eye or a microplate reader.

MTT Assay for Cytotoxicity (IC50) Determination

This protocol is a standard method for assessing cell viability.[1]

Materials:

-

96-well flat-bottom microtiter plates

-

Cancer cell line of interest

-

Complete cell culture medium

-

Etamycin-class depsipeptide stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

Multichannel pipette

-

Humidified incubator (37°C, 5% CO2)

-

Microplate reader (570 nm)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator.

-

Compound Treatment: The following day, treat the cells with serial dilutions of the etamycin-class depsipeptide. Include a vehicle control (e.g., DMSO) and a blank control (medium only).

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is the concentration of the compound that causes a 50% reduction in cell viability.

Conclusion and Future Directions

Etamycin-class depsipeptides represent a promising class of natural products with significant therapeutic potential. Their potent antimicrobial activity, particularly against resistant pathogens, warrants further investigation in the face of the growing antibiotic resistance crisis. Furthermore, their emerging anticancer properties open new avenues for the development of novel chemotherapeutic agents.

Future research should focus on several key areas. A more comprehensive evaluation of the anticancer activity of etamycin and its analogs against a wider panel of cancer cell lines is needed to identify the most promising candidates and their specific targets. Elucidating the detailed downstream signaling pathways affected by these compounds in cancer cells will be crucial for understanding their precise mechanism of action and for identifying potential biomarkers for patient stratification. Structure-activity relationship (SAR) studies will be instrumental in guiding the synthesis of novel analogs with improved efficacy and reduced toxicity. Finally, in vivo studies are essential to validate the preclinical findings and to assess the pharmacokinetic and pharmacodynamic properties of these compounds, paving the way for their potential clinical translation. The in-depth understanding of the biological activity of etamycin-class depsipeptides, as outlined in this guide, will undoubtedly accelerate their journey from the laboratory to the clinic.

References

- 1. The Nonribosomal Peptide Valinomycin: From Discovery to Bioactivity and Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Valinomycin | Cell Signaling Technology [cellsignal.com]

- 3. Valinomycin - Wikipedia [en.wikipedia.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Aureobasidins: structure-activity relationships for the inhibition of the human MDR1 P-glycoprotein ABC-transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Exploring the interactions of rapamycin with target receptors in A549 cancer cells: insights from molecular docking analysis - PMC [pmc.ncbi.nlm.nih.gov]

Fijimycin B: A Technical Guide to its Inferred Mode of Action

For Researchers, Scientists, and Drug Development Professionals

October 31, 2025

This technical guide provides a comprehensive overview of the available scientific information regarding the mode of action of Fijimycin B, an etamycin-class depsipeptide antibiotic. Due to a lack of direct mode of action studies on Fijimycin B, this document synthesizes findings from research on its parent compound, etamycin, and the broader streptogramin B class of antibiotics to infer its mechanism. All quantitative data is presented in structured tables, and experimental protocols for cited antibacterial testing are detailed. Visual diagrams are provided to illustrate the inferred signaling pathway and experimental workflows.

Executive Summary

Fijimycin B is a natural product isolated from a marine-derived Streptomyces species. Structurally, it is classified as an etamycin-class cyclic depsipeptide, which places it within the streptogramin B group of antibiotics. While Fijimycin B itself has demonstrated weak antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), its chemical analogues, Fijimycin A and C, show significant potency. The disparity in activity is attributed to the absence of an α-phenylsarcosine unit in Fijimycin B, suggesting this moiety is crucial for potent antibacterial action. The inferred mode of action for Fijimycin B, based on its structural class, is the inhibition of bacterial protein synthesis via binding to the 50S ribosomal subunit.

Inferred Mode of Action: Inhibition of Protein Synthesis

Fijimycin B is a member of the streptogramin B family of antibiotics. This class of compounds is known to inhibit bacterial protein synthesis by targeting the 50S subunit of the bacterial ribosome.[1][2]

The proposed mechanism involves the following key steps:

-

Binding to the 50S Ribosomal Subunit: Streptogramin B antibiotics bind to the 23S rRNA component of the 50S ribosomal subunit, near the peptidyl transferase center (PTC).[1][3] This binding site is located at the entrance of the nascent polypeptide exit tunnel.[3]

-

Interference with Polypeptide Elongation: By binding to this critical site, the antibiotic sterically hinders the growing polypeptide chain.[3]

-

Premature Dissociation of Peptidyl-tRNA: This interference prevents the elongation of the protein chain and leads to the premature release of incomplete and non-functional peptides from the ribosome.[1][2][3]

Streptogramin B antibiotics, when acting alone, are typically bacteriostatic, meaning they inhibit the growth of bacteria. However, they exhibit a synergistic and bactericidal (bacteria-killing) effect when combined with streptogramin A antibiotics.[1][4] The binding of a streptogramin A molecule induces a conformational change in the ribosome, which increases the binding affinity for the streptogramin B compound by as much as 100-fold.[1][4]

Figure 1: Inferred mode of action of Fijimycin B.

Quantitative Data: Antibacterial Activity

The antibacterial activity of Fijimycin B and its analogues was evaluated against three different strains of methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) required to inhibit 100% of bacterial growth was determined.

| Compound | ATCC33591 | Sanger 252 | UAMS1182 |

| Fijimycin A | 16 | 32 | 4 |

| Fijimycin B | >32 | n/a | >32 |

| Fijimycin C | 16 | 16 | 4 |

| Etamycin A | 16 | 32 | 8 |

| Table 1: Antibiotic activities (MIC100, µg/mL) of fijimycins A–C and etamycin A against three MRSA strains.[5] |

The data clearly indicates that Fijimycin B has significantly weaker antibacterial activity compared to Fijimycins A, C, and Etamycin A.[5] This suggests that the structural differences, particularly the absence of the α-phenylsarcosine unit in Fijimycin B, are critical for potent anti-MRSA activity.[5]

Experimental Protocols

The following protocols are based on the methodologies described in the primary literature for the isolation and evaluation of Fijimycin B.

Fermentation and Isolation

The producing organism, Streptomyces sp. strain CNS-575, was cultured from a marine sediment sample.[6]

Figure 2: Workflow for fermentation and isolation of Fijimycin B.

Antibiotic Susceptibility Testing (MIC Assay)

The minimum inhibitory concentrations (MICs) of the purified compounds were determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

-

Preparation of Inoculum: MRSA strains were grown in Mueller-Hinton broth (MHB) to the early exponential phase. The bacterial suspension was then diluted to a final concentration of 5 x 10^5 colony-forming units (CFU)/mL.

-

Compound Dilution: The test compounds (Fijimycins and Etamycin A) were serially diluted in a 96-well microtiter plate using MHB to achieve a range of concentrations.

-

Inoculation: The diluted bacterial suspension was added to each well of the microtiter plate containing the serially diluted compounds.

-

Incubation: The plates were incubated at 37°C for 16-20 hours.

-

Determination of MIC: The MIC was recorded as the lowest concentration of the compound that completely inhibited visible bacterial growth.

Conclusion and Future Directions

The available evidence strongly suggests that Fijimycin B, like other etamycin-class depsipeptides, functions by inhibiting bacterial protein synthesis. Its weak antibacterial activity compared to its analogues highlights the critical role of the α-phenylsarcosine moiety in the molecule's interaction with the bacterial ribosome.

Future research should focus on direct experimental validation of Fijimycin B's mode of action. Key studies would include:

-

Ribosome Binding Assays: To confirm and quantify the binding of Fijimycin B to the 50S ribosomal subunit.

-

In Vitro Translation Inhibition Assays: To directly measure the effect of Fijimycin B on protein synthesis.

-

Macromolecular Synthesis Assays: To determine if Fijimycin B selectively inhibits protein synthesis over other pathways like DNA, RNA, or cell wall synthesis.

-

Structural Biology Studies: Co-crystallization of Fijimycin B with the bacterial ribosome could provide atomic-level insights into its binding mode and explain its reduced potency.

A deeper understanding of the structure-activity relationships within the fijimycin family could guide the semi-synthetic modification of these compounds to develop novel and more potent antibiotics against multi-drug resistant bacteria.

References

- 1. Streptogramin B - Wikipedia [en.wikipedia.org]

- 2. Mechanism of action of streptogramins and macrolides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The mechanism of action of macrolides, lincosamides and streptogramin B reveals the nascent peptide exit path in the ribosome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Virginiamycin M1 | C28H35N3O7 | CID 5459319 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

Identifying the Cellular Target of Fijimycin B: A Technical Guide

Abstract

Fijimycin B, a member of the etamycin class of depsipeptide antibiotics, has demonstrated antibacterial activity against pathogenic bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). While the precise molecular target of Fijimycin B has not been definitively elucidated in published literature, its structural class provides a strong foundation for a hypothesized mechanism of action. This technical guide outlines a comprehensive strategy for the unambiguous identification and validation of the cellular target of Fijimycin B. It provides detailed experimental protocols for a logical workflow, from initial hypothesis-driven investigations to unbiased proteome-wide screening. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of novel antimicrobial agents.

Introduction

Fijimycin B is a natural product isolated from a marine-derived Streptomyces species.[1][2][3] Structurally, it is classified as a streptogramin B-type antibiotic, a class known to interfere with bacterial protein synthesis.[1][2][4] While initial studies have confirmed its antibacterial properties, a detailed understanding of its mechanism of action is crucial for its potential development as a therapeutic agent.[1][3] This guide will first present the hypothesized target of Fijimycin B based on its chemical class and then detail a series of experimental procedures to definitively identify its cellular binding partner(s).

Hypothesized Cellular Target and Mechanism of Action

Fijimycin B belongs to the etamycin class of antibiotics, which are part of the larger streptogramin family.[1][5][6][] Streptogramins, particularly the group B members to which etamycin and its analogs belong, are known to inhibit bacterial protein synthesis.[1][2][4][8] They achieve this by binding to the 50S subunit of the bacterial ribosome.[1][2][4] More specifically, their binding site is within the peptidyl-transferase center, which is critical for peptide bond formation.[1][2] The binding of a streptogramin B antibiotic to this site can obstruct the passage of the nascent polypeptide chain and lead to the premature dissociation of incomplete peptides.[1][2][4]

Therefore, the primary hypothesized cellular target of Fijimycin B is the bacterial 50S ribosomal subunit . The proposed mechanism of action is the inhibition of protein synthesis .

Quantitative Data

Currently, there is no publicly available data on the direct binding affinity of Fijimycin B to its putative target (e.g., IC50 or Ki values). The available quantitative data relates to its antibacterial activity, expressed as the minimum inhibitory concentration (MIC).

| Compound | Organism | Strain | MIC (µg/mL) |

| Fijimycin B | Staphylococcus aureus | ATCC33591 (MRSA) | >32 |

| Staphylococcus aureus | UAMS1182 (MRSA) | >32 | |

| Fijimycin A | Staphylococcus aureus | ATCC33591 (MRSA) | 4 |

| Staphylococcus aureus | Sanger 252 (MRSA) | 8 | |

| Staphylococcus aureus | UAMS1182 (MRSA) | 4 | |

| Fijimycin C | Staphylococcus aureus | ATCC33591 (MRSA) | 16 |

| Staphylococcus aureus | Sanger 252 (MRSA) | 32 | |

| Staphylococcus aureus | UAMS1182 (MRSA) | 16 | |

| Etamycin A | Staphylococcus aureus | ATCC33591 (MRSA) | 4 |

| Staphylococcus aureus | Sanger 252 (MRSA) | 8 | |

| Staphylococcus aureus | UAMS1182 (MRSA) | 4 |

Data sourced from Sun et al., Bioorg Med Chem. 2011.[1]

Experimental Protocols for Target Identification

The following section details a comprehensive workflow to identify and validate the cellular target of Fijimycin B.

Affinity Chromatography Coupled with Mass Spectrometry

This method aims to "fish" for binding partners of Fijimycin B from a complex mixture of cellular proteins.

4.1.1. Synthesis of an Affinity Probe:

-

Chemical Modification: Synthesize a derivative of Fijimycin B that incorporates a linker arm with a terminal reactive group (e.g., an amine or carboxylic acid). The linker should be attached to a position on the Fijimycin B molecule that is predicted to be non-essential for its biological activity.

-

Biotinylation: Couple the linker-modified Fijimycin B to a biotin molecule. This will allow for high-affinity binding to streptavidin-coated beads.

4.1.2. Immobilization of Fijimycin B:

-

Bead Preparation: Resuspend streptavidin-coated agarose or magnetic beads in a suitable binding buffer (e.g., PBS, pH 7.4).

-

Immobilization: Incubate the biotinylated Fijimycin B with the streptavidin beads for 1-2 hours at 4°C with gentle rotation to allow for immobilization.

-

Washing: Wash the beads extensively with the binding buffer to remove any unbound probe.

4.1.3. Protein Pull-Down:

-

Cell Lysate Preparation: Grow the target bacteria (e.g., S. aureus) to mid-log phase, harvest the cells, and lyse them using mechanical disruption (e.g., bead beating or sonication) in a non-denaturing lysis buffer containing protease inhibitors. Clarify the lysate by centrifugation to remove cell debris.

-

Incubation: Incubate the clarified cell lysate with the Fijimycin B-immobilized beads for 2-4 hours at 4°C with gentle rotation. As a negative control, incubate the lysate with beads that have been derivatized with biotin but lack Fijimycin B.

-

Washing: Pellet the beads and wash them extensively with the lysis buffer to remove non-specifically bound proteins.

4.1.4. Elution and Protein Identification:

-

Elution: Elute the bound proteins from the beads. This can be achieved by competitive elution with an excess of free Fijimycin B, or by using a denaturing elution buffer (e.g., SDS-PAGE loading buffer).

-

SDS-PAGE: Separate the eluted proteins by one-dimensional SDS-PAGE.

-

In-Gel Digestion: Excise the protein bands that are unique to the Fijimycin B pull-down and perform in-gel digestion with trypsin.

-

Mass Spectrometry: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Database Searching: Identify the proteins by searching the acquired MS/MS spectra against a protein database of the target organism.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method for validating target engagement in a cellular context. It relies on the principle that a protein becomes more thermally stable when bound to a ligand.

4.2.1. Intact Cell Treatment:

-

Cell Culture: Grow the target bacteria to a sufficient density.

-

Compound Incubation: Treat the cells with Fijimycin B at various concentrations. Include a vehicle control (e.g., DMSO). Incubate for a period sufficient to allow cellular uptake and target binding (e.g., 1 hour).

4.2.2. Thermal Challenge:

-

Aliquoting: Aliquot the treated cell suspensions into PCR tubes.

-

Heating: Heat the aliquots across a range of temperatures (e.g., 40°C to 70°C) for a fixed duration (e.g., 3 minutes) using a thermocycler. One aliquot should be kept at room temperature as a non-heated control.

-

Cooling: Immediately cool the samples on ice.

4.2.3. Lysis and Separation of Soluble Fraction:

-

Lysis: Lyse the cells by repeated freeze-thaw cycles or by sonication.

-

Centrifugation: Separate the soluble protein fraction from the precipitated (denatured) proteins by high-speed centrifugation.

4.2.4. Analysis:

-

Western Blotting: Analyze the soluble fractions by Western blotting using an antibody against the candidate target protein identified in the affinity chromatography experiment. A positive result is indicated by a higher amount of the soluble target protein at elevated temperatures in the Fijimycin B-treated samples compared to the control.

-

Mass Spectrometry (Proteome-wide CETSA): For an unbiased approach, the soluble fractions from each temperature point can be analyzed by quantitative mass spectrometry to assess the thermal stability of the entire proteome.

Visualizations

Hypothetical Signaling Pathway

The following diagram illustrates the central dogma of molecular biology and the hypothesized point of intervention for Fijimycin B.

References

- 1. tandfonline.com [tandfonline.com]

- 2. The streptogramin antibiotics: update on their mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benthamdirect.com [benthamdirect.com]

- 4. Streptogramin B - Wikipedia [en.wikipedia.org]

- 5. medkoo.com [medkoo.com]

- 6. Etamycin - Wikipedia [en.wikipedia.org]

- 8. Streptogramin antibiotics: mode of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]